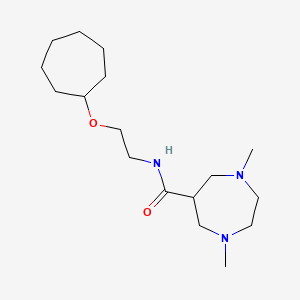![molecular formula C20H25N3O2 B6994883 [3-(2-Hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone](/img/structure/B6994883.png)
[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone is an organic compound characterized by its unique structural framework that bridges a pyrrolidine moiety with a phenyl ring substituted with a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone typically starts with the preparation of the pyrrolidinyl-phenyl intermediate. This can involve a reaction between 3-pyrrolidinyl methanol and 4-aminophenyl methanone under acidic or basic conditions to facilitate nucleophilic substitution.
Industrial production often requires optimizing these reactions for higher yields and purity. Techniques like refluxing with an appropriate solvent (e.g., toluene) and employing catalytic amounts of acids or bases (e.g., hydrochloric acid or sodium hydroxide) can be crucial in the process. Advanced methods may use microwave-assisted synthesis to expedite the reaction time and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone undergoes various chemical reactions:
Oxidation: : Undergoes oxidation reactions primarily at the hydroxyethyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: : The ketone group can be reduced to corresponding alcohols using reagents like sodium borohydride.
Substitution: : Aromatic substitution can occur at the phenyl ring with electrophiles, influenced by the electron-donating nature of the pyrrolidinyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄) for the oxidation of hydroxyethyl groups.
Reducing Agents: : Sodium borohydride (NaBH₄) for the reduction of ketones.
Substitution Reagents: : Chlorinating agents like thionyl chloride (SOCl₂) for electrophilic aromatic substitution.
Major Products
Major products include oxidized ketones, reduced alcohols, and variously substituted aromatic derivatives depending on the reagents and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as an intermediate in organic synthesis, enabling the preparation of more complex molecular architectures.
Biology
Biologically, it may serve as a model compound in studying biochemical pathways involving amine and hydroxyl group metabolism.
Medicine
Medically, derivatives of this compound could be explored for their pharmacological properties, such as receptor binding affinity, due to the presence of pyrrolidine and pyridine groups.
Industry
Industrially, it might find applications in the development of novel materials, especially where specific reactivity profiles are required.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is heavily influenced by its ability to interact with specific enzymes and receptors due to its structural features. The pyrrolidine ring can mimic neurotransmitter structures, while the aromatic groups may interact with various hydrophobic pockets in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Pyridin-2-ylethylamino)phenyl]-[3-(2-hydroxyethyl)pyrrolidin-1-yl]methanone: : A similar structure but with different positioning of functional groups.
[3-(2-Hydroxyethyl)piperidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone: : Piperidine ring replacing the pyrrolidine ring, altering its chemical and biological properties.
Uniqueness
[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone's uniqueness lies in its specific combination of functional groups and aromatic rings, making it particularly versatile in various reactions and applications.
Conclusion
This compound stands out due to its complex structure and diverse reactivity, providing numerous pathways for synthesis and applications in science and industry. This compound's multifunctionality underscores its potential in advancing research across multiple disciplines.
Properties
IUPAC Name |
[3-(2-hydroxyethyl)pyrrolidin-1-yl]-[4-(2-pyridin-2-ylethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-14-10-16-9-13-23(15-16)20(25)17-4-6-19(7-5-17)22-12-8-18-3-1-2-11-21-18/h1-7,11,16,22,24H,8-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNARDDAKIBBVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C(=O)C2=CC=C(C=C2)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-(2-methylprop-2-enyl)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6994804.png)

![N-[1-(2-methoxyethyl)pyrazol-4-yl]-2-methyl-2-piperidin-1-ylpropanamide](/img/structure/B6994813.png)
![(4-ethylpiperidin-1-yl)-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6994824.png)
![(2R)-2-(dimethylamino)-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]butan-1-one](/img/structure/B6994833.png)
![[3-(2-hydroxyethyl)pyrrolidin-1-yl]-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6994842.png)
![N-[1-(cyclopentylmethyl)piperidin-4-yl]-1,4-dimethyl-1,4-diazepane-6-carboxamide](/img/structure/B6994845.png)



![methyl (2R)-2-[[4-[(1-methylpyrazol-4-yl)methylamino]benzoyl]amino]propanoate](/img/structure/B6994865.png)



